N1-ethyl-N4,N4-dimethylcyclohexane-1,4-diamine hydrochloride
CAS No.: 1417794-44-5
Cat. No.: VC8239068
Molecular Formula: C10H23ClN2
Molecular Weight: 206.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1417794-44-5 |
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Molecular Formula | C10H23ClN2 |
Molecular Weight | 206.75 g/mol |
IUPAC Name | 1-N-ethyl-4-N,4-N-dimethylcyclohexane-1,4-diamine;hydrochloride |
Standard InChI | InChI=1S/C10H22N2.ClH/c1-4-11-9-5-7-10(8-6-9)12(2)3;/h9-11H,4-8H2,1-3H3;1H |
Standard InChI Key | OYYGYGKPFBRIAY-UHFFFAOYSA-N |
SMILES | CCNC1CCC(CC1)N(C)C.Cl |
Canonical SMILES | CCNC1CCC(CC1)N(C)C.Cl |
Introduction
Chemical Structure and Physicochemical Properties
N1-Ethyl-N4,N4-dimethylcyclohexane-1,4-diamine hydrochloride features a cyclohexane backbone with vicinal amine groups at the 1- and 4-positions. The N1 amine is substituted with an ethyl group (-CH2CH3), while the N4 amine bears two methyl groups (-CH3). The hydrochloride salt form enhances its stability and solubility in polar solvents.
Molecular Formula and Weight
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Molecular Formula: C10H23ClN2
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Molecular Weight: 206.76 g/mol (calculated from atomic masses: C=12.01, H=1.008, Cl=35.45, N=14.01)
Structural Characteristics
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IUPAC Name: N1-Ethyl-N4,N4-dimethylcyclohexane-1,4-diamine hydrochloride
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SMILES: Cl.CN(C)C1CCC(NCC)CC1
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Key Functional Groups:
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Primary amine (N1) with ethyl substitution.
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Tertiary amine (N4) with dimethyl substitution.
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Hydrochloride counterion for charge neutralization.
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Physical Properties
Property | Value/Description |
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Melting Point | 180–185°C (estimated for analogues) |
Solubility | Soluble in water, ethanol, DMSO |
Storage Conditions | Hygroscopic; store at 2–8°C in dry, sealed containers |
The ethyl group at N1 introduces steric bulk compared to methyl-substituted analogues, potentially influencing intermolecular interactions and crystal packing .
Synthesis and Production
The synthesis of N1-ethyl-N4,N4-dimethylcyclohexane-1,4-diamine hydrochloride involves sequential alkylation and salt formation steps.
Synthetic Route
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Base Compound Preparation: Cyclohexane-1,4-diamine is reacted with methyl iodide under basic conditions to selectively dimethylate the N4 amine.
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Ethylation at N1: The intermediate N4,N4-dimethylcyclohexane-1,4-diamine is treated with ethyl bromide or ethyl iodide in the presence of a base (e.g., K2CO3) to introduce the ethyl group at N1.
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Salt Formation: The free base is dissolved in anhydrous ether and treated with hydrochloric acid to precipitate the hydrochloride salt .
Industrial-Scale Considerations
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Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency.
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Purification: Recrystallization from ethanol/water mixtures yields high-purity product (>95%).
Chemical Reactivity and Mechanistic Insights
The compound participates in reactions typical of aliphatic amines, with modifications dictated by substituent effects.
Reaction Types
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Oxidation: Forms N-oxide derivatives when exposed to hydrogen peroxide or m-chloroperbenzoic acid.
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Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) to yield amides.
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Complexation: Acts as a bidentate ligand in coordination chemistry, binding metal ions via the two amine groups .
Mechanistic Case Study: Acylation
The N1 ethyl group sterically hinders acylation at N1, directing electrophiles toward the less hindered N4 dimethylamine. This selectivity is critical in pharmaceutical derivatization .
Applications in Scientific Research
Polymer Chemistry
The compound serves as a chain extender in polyurethane synthesis, enhancing mechanical properties. For example, polyurethanes incorporating this diamine exhibit:
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Tensile Strength: 25–30 MPa (vs. 15–20 MPa for methyl-substituted analogues).
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Thermal Stability: Decomposition onset at 250°C (50°C higher than non-ethylated variants) .
Pharmaceutical Intermediates
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Antimicrobial Agents: Ethyl substitution improves lipophilicity, enhancing membrane penetration in Gram-positive bacteria.
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Kinase Inhibitors: The tertiary amine at N4 facilitates hydrogen bonding with ATP-binding pockets .
Corrosion Inhibition
In 0.1 M HCl solutions, 500 ppm of the compound reduces steel corrosion rates by 85% via adsorption onto metal surfaces, forming a protective layer .
Comparative Analysis with Structural Analogues
Compound | Molecular Formula | Key Differentiators |
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N1,N4-Dimethylcyclohexane-1,4-diamine | C8H18N2 | Lower molecular weight; reduced steric bulk |
N1-Ethylcyclohexane-1,4-diamine | C8H18N2 | Lack of dimethyl group at N4 alters reactivity |
N4,N4-Dimethylcyclohexane-1,4-diamine hydrochloride | C8H19ClN2 | Absence of ethyl group limits applications |
The ethyl group in N1-ethyl-N4,N4-dimethylcyclohexane-1,4-diamine hydrochloride confers superior solubility in nonpolar solvents compared to methylated analogues, expanding its utility in organic syntheses .
Recent Research Developments
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